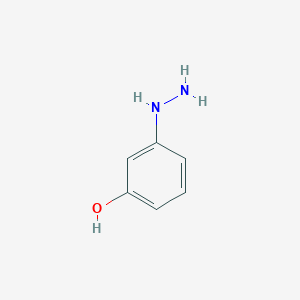

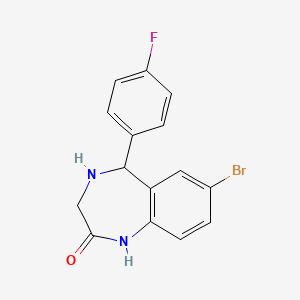

![molecular formula C14H10Cl2N2OS2 B2480718 (Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide CAS No. 476626-91-2](/img/structure/B2480718.png)

(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of thiophene and benzothiazole derivatives often involves condensation reactions, cyclization, and substitutions. For instance, the synthesis of various thiophene derivatives has been achieved through reactions involving amino thiophene carboxamides and different organic reagents, yielding compounds with potential bioactivity (Amr et al., 2010; Saeed & Wong, 2012).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using X-ray diffraction, revealing crystalline forms and molecular conformations. For example, derivatives of thiophene have been reported to crystallize in various space groups, showing different hydrogen bonding patterns and molecular packing (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Thiophene and benzothiazole derivatives undergo a range of chemical reactions, including S-cyclization, forming heterocyclic compounds with diverse chemical properties. These reactions are crucial for synthesizing compounds with potential pharmaceutical applications (Saeed & Wong, 2012).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structures are fundamental for understanding the compound's behavior in different environments. These properties are determined through experimental analysis and contribute to the compound's application potential.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are essential for the compound's applications in synthesis and pharmaceutical development. Studies on related compounds provide insights into how substitutions and molecular modifications affect these properties.

References:

Scientific Research Applications

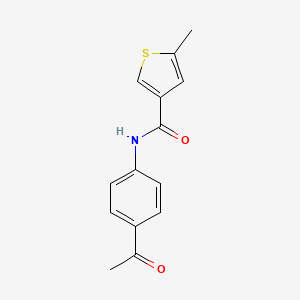

Synthesis and Characterization

Synthesis Techniques : Research on related thiophene derivatives has explored various synthesis methods. For example, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides was achieved through a multi-step process involving the reaction of several intermediates (Talupur, Satheesh, & Chandrasekhar, 2021).

Characterization Techniques : These compounds were characterized using techniques like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, providing a comprehensive understanding of their chemical structure (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Evaluation

Antimicrobial Properties : Similar compounds, such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, have been evaluated for antimicrobial properties. Their biological evaluation and molecular docking studies indicated potential antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Anticancer Activity : The synthesis of new thiophene-based compounds, such as 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, and their evaluation for in vitro cytotoxicity showed inhibitory activity against various cell lines. This suggests potential applications in cancer research (Atta & Abdel‐Latif, 2021).

Antibiotic and Antibacterial Drugs : The synthesis of compounds like 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and their testing as antibiotics against Gram-positive and Gram-negative bacteria indicate their relevance in developing new antibacterial drugs (Ahmed, 2007).

Crystal Structure Analysis

Crystallographic Studies : Research on thiophene derivatives includes crystal structure determination, as exemplified by studies on compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide. These studies provide insights into molecular and crystal stability (Prabhuswamy et al., 2016).

Hirshfeld Surface Analysis : This technique was used for the above-mentioned compound, revealing the nature of hydrogen bond interactions and crystal packing stability, crucial for understanding the compound's physical properties (Prabhuswamy et al., 2016).

Future Directions

The future directions for research on “(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. For instance, the development of new selective fluorogenic probes for monitoring microbiological objects and cellular compartments may help to determine the mechanism of pathogenesis of new pathogens in living cells .

properties

IUPAC Name |

2,5-dichloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2OS2/c1-7-3-4-9-10(5-7)20-14(18(9)2)17-13(19)8-6-11(15)21-12(8)16/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZGEGHXAAWBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-phenoxypyrimidin-4-yl)-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2480636.png)

![2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2480637.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2480639.png)

![N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2480640.png)

![Methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2480641.png)

![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)